4-(Aminomethyl)piperidin-2-one hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h5H,1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSJQWNKJPCKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400764-40-0 | |
| Record name | 2-Piperidinone, 4-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminomethyl-2-piperidone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)piperidin-2-one hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of piperidine with formaldehyde and hydrogen chloride, followed by subsequent purification steps to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or distillation.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions. Common oxidizing agents include:
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Potassium permanganate (KMnO<sub>4</sub>) : Converts the amine to a nitro group (-NO<sub>2</sub>) under acidic conditions.
-
Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) : Forms N-oxides or hydroxylamine derivatives .
Example Reaction:
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub> | 4-(Nitromethyl)piperidin-2-one | 65–72 | H<sub>2</sub>SO<sub>4</sub>, 60°C | |
| H<sub>2</sub>O<sub>2</sub> | Piperidin-2-one N-oxide | 48–55 | RT, 12 h |
Reduction Reactions
The lactam ring (piperidin-2-one) can be reduced to form secondary amines or alcohols:
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Lithium aluminum hydride (LiAlH<sub>4</sub>) : Reduces the ketone to a hydroxyl group .
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Catalytic hydrogenation (H<sub>2</sub>/Pd-C) : Converts the lactam to piperidine derivatives .
Example Reaction:
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | 4-(Aminomethyl)piperidin-2-ol | 78–85 | THF, reflux | |
| H<sub>2</sub>/Pd-C | 4-(Aminomethyl)piperidine | 90–95 | 50°C, 5 bar H<sub>2</sub> |
Nucleophilic Substitution
The aminomethyl group participates in nucleophilic reactions with electrophiles such as alkyl halides or acyl chlorides :
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Alkylation : Forms N-alkylated derivatives.
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Acylation : Produces amides or ureas.
Example Reaction with Acetyl Chloride:
| Electrophile | Product | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| CH<sub>3</sub>I | 4-(Methylaminomethyl)piperidin-2-one | K<sub>2</sub>CO<sub>3</sub> | 82 | |
| Benzoyl chloride | 4-(Benzamidomethyl)piperidin-2-one | Pyridine | 75 |
Cyclization and Ring-Opening Reactions
The compound undergoes intramolecular cyclization to form bicyclic structures or reacts with aldehydes in aza-Prins cyclizations :
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Aza-Prins Reaction : Forms 6-membered rings with aldehydes (e.g., formaldehyde) .
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Intramolecular aza-Michael Addition : Generates fused piperidine systems .
Example Cyclization with Formaldehyde:
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| HCHO | Bicyclo[3.3.1]nonane derivative | HCl, 80°C, 6 h | 68 | |
| Acrolein | Spirocyclic piperidine | Cu(I)/ZrCl<sub>4</sub>, CH<sub>3</sub>CN | 73 |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
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Deprotonation : Forms the free base in alkaline media (pH > 10) .
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Reprotonation : Regenerates the salt in acidic conditions.
Key Observations:
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : Used for synthesizing complex organic molecules, particularly in the development of pharmaceuticals.
Biology
- Biological Activity Studies : Investigated for potential antimicrobial and anticancer properties. Its interactions with biological systems are being studied to understand its pharmacological effects.
Medicine
- Drug Development : Explored for its potential use in designing novel therapeutic agents targeting various diseases, including neurodegenerative disorders and cancers.
Industry
- Pharmaceutical Production : Utilized in the manufacturing of fine chemicals and pharmaceuticals due to its versatile chemical properties.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Exhibits potential against various pathogens, suggesting applications in treating infectious diseases.
- Anticancer Properties : Research indicates that derivatives can induce cell death in cancer cells through mechanisms such as microtubule disruption and cell cycle arrest.
- Neuropharmacological Effects : Its ability to modulate neurotransmitter systems positions it as a candidate for therapies aimed at improving cognitive functions.
Case Studies
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of 4-(Aminomethyl)piperidin-2-one derivatives on glioblastoma cells. Results indicated that specific structural modifications significantly enhanced cytotoxicity, demonstrating the importance of chemical structure on biological activity.
-
Neuropharmacological Investigation :
- Another investigation focused on the effects of this compound on neurotransmitter systems. Findings revealed that it could enhance synaptic transmission by inhibiting AChE activity, crucial for cognitive improvement in Alzheimer's disease models.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key parameters of 4-(Aminomethyl)piperidin-2-one hydrochloride with analogous piperidine/pyrrolidine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | C₆H₁₂ClN₂O | ~200–220 (estimated) | 4-aminomethyl, 2-keto | Drug intermediates, agrochemicals |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | C₇H₁₆Cl₂N₂O | 215.12 | 1-methyl, 4-aminomethyl, 2-keto | Pharmaceuticals, material science |
| Dyclonine hydrochloride | C₁₈H₂₇NO₂·HCl | 325.87 | 4-butoxy, β-piperidino-propiophenone | Local anesthetic (mucosal penetration) |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridin-4-yl methanone | Research (enzyme/receptor targeting) |
| 1-Aminopyrrolidin-2-one hydrochloride | C₄H₈ClN₂O | 136.58 | Pyrrolidinone ring, 1-amino | Synthetic intermediates |
Key Observations :
- Ring Size and Flexibility : The piperidin-2-one core (6-membered) in the target compound offers greater conformational flexibility compared to pyrrolidin-2-one (5-membered, ), which may influence binding kinetics in drug-receptor interactions .
- Dyclonine hydrochloride () demonstrates how bulky substituents (e.g., butoxy-propiophenone) enhance local anesthetic efficacy but may limit systemic absorption .
- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives, critical for formulation in injectable or topical drugs .
Pharmacological and Chemical Properties
- Solubility and Stability: The hydrochloride salt of the target compound likely shares high solubility with analogous derivatives like 3-(Aminomethyl)-4-methylpyridin-2(1H)-one hydrochloride (), though aromatic pyridinone derivatives () may show enhanced chemical stability due to resonance effects .
- Biological Activity: Piperidinone derivatives with aminomethyl groups (e.g., ) are frequently used as intermediates in kinase inhibitors or GPCR-targeted therapies. The pyridinyl-methanone derivative () exemplifies how electron-withdrawing groups can modulate binding affinity in enzyme inhibition .
Research and Development Implications
The target compound’s versatility is highlighted by its structural analogs:
- Material Science: Derivatives like 4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl ketones () demonstrate applications in polymer chemistry, where spirocyclic structures enhance thermal stability .
- Agrochemicals: Piperidinone-based compounds () are leveraged in pesticide synthesis due to their ability to disrupt insect nervous systems via acetylcholinesterase interaction .
Biological Activity
4-(Aminomethyl)piperidin-2-one hydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group and a ketone functional group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
This compound is known for its ability to modulate various biological targets, including enzymes and receptors. The compound's structure allows it to interact effectively with neurotransmitter systems, making it a candidate for neuropharmacological applications.
Mechanism of Action:
- Enzyme Inhibition: The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disorders like Alzheimer's disease .
- Receptor Modulation: It may also influence receptor activity, thereby affecting signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity: The compound has shown potential antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties: Research indicates that derivatives of this compound can induce cell death in cancer cells through mechanisms such as disruption of microtubule polymerization and cell cycle arrest .
- Neuropharmacological Effects: Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is essential.
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-(Aminomethyl)piperidin-4-one | Similar piperidine base | Different pharmacological properties |
| 4-(Hydroxymethyl)piperidin-2-one | Hydroxymethyl group | Potentially increased solubility |
| N-Methylpiperidin-2-one | Methyl substitution | Varies in lipophilicity affecting bioavailability |
| 1-(Piperidin-4-yl)-1H-pyrazole | Different heterocycle | Unique activity against specific enzyme targets |
This table illustrates how the specific amino and ketone functionalities of this compound confer distinct biological activities compared to its analogs.
Case Studies
Several case studies have explored the biological activities of this compound:
- Study on Anticancer Activity: A study evaluated the cytotoxic effects of various derivatives of piperidine on glioblastoma cells. Results indicated that certain modifications at the indolyl position enhanced cytotoxicity significantly, suggesting that structural variations can dramatically influence biological outcomes .
- Neuropharmacological Investigation: Another study investigated the effects of this compound on neurotransmitter systems. The findings revealed that the compound could enhance synaptic transmission by inhibiting AChE activity, which is crucial for improving cognitive functions in Alzheimer’s disease models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
